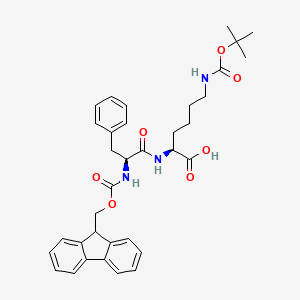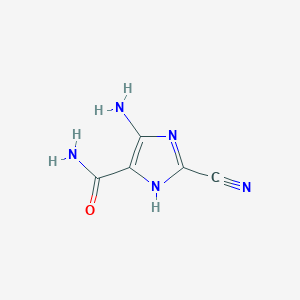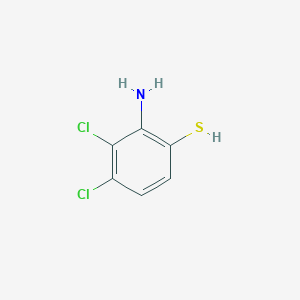![molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine-2,6-dicarbohydrazide core with two (E)-(2-hydroxynaphthalen-1-yl)methylidene groups attached, making it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide typically involves the condensation reaction between pyridine-2,6-dicarbohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent.
科学的研究の応用
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to form stable complexes with metal ions.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .
類似化合物との比較
Similar Compounds
- N’~2~,N’~6~-bis[(E)-(2-hydroxyphenyl)methylidene]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxybenzylidene)]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxy-3-methoxybenzylidene)]pyridine-2,6-dicarbohydrazide
Uniqueness
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is unique due to its naphthalenyl groups, which provide additional aromaticity and potential for π-π interactions. This can enhance the stability and reactivity of its metal complexes compared to similar compounds with phenyl or benzyl groups .
特性
分子式 |
C29H21N5O4 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+ |
InChIキー |
UZEDRNVLHSJHGQ-RVSCTIAXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)






